3-Isopropoxy-N-[2-(4-isopropylphenoxy)ethyl]-aniline is a synthetic compound specifically designed for its potential as a Retinoid X Receptor (RXR) agonist. It belongs to a class of compounds being investigated for their potential use in the treatment of cancers and metabolic diseases. This compound is significant as it represents a less lipophilic alternative to previously known RXR agonists, potentially leading to improved drug candidates.
The synthesis of 3-Isopropoxy-N-[2-(4-isopropylphenoxy)ethyl]-aniline, referred to as NEt-3IP in the source paper, involves several steps utilizing common organic synthesis techniques. While the specific synthesis of this compound is not detailed in the provided abstracts, the paper suggests it builds upon the structure of existing RXR agonists, incorporating alkoxy and isopropyl groups as a lipophilic domain.
3-Isopropoxy-N-[2-(4-isopropylphenoxy)ethyl]-aniline functions as an RXRα/β-dual agonist. This means it can activate both the RXRα and RXRβ subtypes of the retinoid X receptor. RXR agonists are known to exert their effects by binding to RXR, forming a heterodimer with other nuclear receptors such as the retinoic acid receptor (RAR). This heterodimer then binds to specific DNA sequences, regulating the transcription of genes involved in cellular growth, differentiation, and apoptosis.
CAS No.: 22756-36-1
CAS No.: 13966-05-7
CAS No.: 21583-32-4
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7